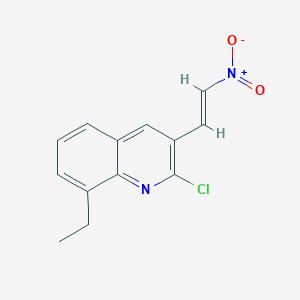
E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline typically involves the reaction of 8-ethylquinoline with chlorinating agents and nitroalkenes under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chlorinating agents and nitroalkenes used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline: Similar structure but with additional methyl groups.
E-2-Chloro-8-ethyl-3-(2-nitro)vinylquinoline: Differing in the position and type of substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorine atom allows for a wide range of chemical modifications, making it a versatile compound for research applications .
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-8-ethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-9-4-3-5-10-8-11(6-7-16(17)18)13(14)15-12(9)10/h3-8H,2H2,1H3/b7-6+ |
InChI Key |
PXZZKMSKZPNMAN-VOTSOKGWSA-N |
Isomeric SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















